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For researchers, scientists, and drug development professionals, understanding the baseline

effects of investigational compounds is critical for robust experimental design. In the context of

Peptidyl Arginine Deiminase 4 (PAD4) inhibition, GSK106 serves as an essential inactive

control compound. This guide provides a comparative analysis of GSK106 in PAD4 knockout

mouse models, supported by experimental data and protocols, to facilitate its use as a baseline

for evaluating active PAD4 inhibitors.

PAD4 is a critical enzyme involved in the process of neutrophil extracellular trap (NET)

formation, or NETosis, through the citrullination of histones.[1] This process is implicated in

various inflammatory and autoimmune diseases.[1][2][3] Mouse models with a genetic

knockout of PAD4 are unable to form NETs, providing a definitive baseline for the effects of

PAD4 deficiency.[1] Small molecule inhibitors of PAD4, such as GSK484 and GSK199, have

been developed to study the therapeutic potential of targeting this pathway.[1] In this context,

GSK106, a structurally related but inactive compound, is used as a negative control to ensure

that the observed effects are due to specific PAD4 inhibition and not off-target activities.[1][4][5]

Comparative Analysis of PAD4 Inhibitors and
Knockout Models
The following table summarizes the comparative effects of active PAD4 inhibitors, the inactive

control GSK106, and PAD4 knockout mouse models on key biological readouts.
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Parameter
GSK484/GSK199

(Active Inhibitors)

GSK106 (Inactive

Control)

PAD4 Knockout

(KO) Mice

Target
Peptidyl Arginine

Deiminase 4 (PAD4)

No significant binding

or inhibition of

PAD4[5][6]

Genetic ablation of the

Padi4 gene

Histone Citrullination

Significant reduction

in histone H3

citrullination in

response to stimuli.[1]

Ineffective at reducing

histone H3

citrullination.[1]

Absence of histone

citrullination in

neutrophils.[7]

NET Formation

Dramatic

diminishment of NET

formation in mouse

neutrophils stimulated

with ionomycin.[1]

Ineffective at

preventing NET

formation.[1]

Neutrophils lack the

ability to form NETs.[1]

In Vivo Efficacy

Ameliorates disease

in various mouse

models, including

arthritis and cancer-

associated kidney

injury.[8][9]

Not reported to have

in vivo efficacy in

disease models.

Protected from or

show reduced severity

in models of arthritis,

thrombosis, and

certain kidney injuries.

[7][10][11]

Biochemical Potency

(IC50)

GSK484: ~50 nM,

GSK199: ~250 nM

(biochemical assays)

High IC50, considered

inactive.[4][5]
Not applicable.

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The

following are generalized protocols based on methodologies described in the cited literature for

studying PAD4 inhibition and NETosis in mouse models.

Isolation and Culture of Mouse Bone Marrow
Neutrophils (BMNs)

Euthanize C57BL/6 (wild-type) or PAD4 knockout mice according to institutional guidelines.
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Isolate femur and tibia from the hind legs and clean the bones of excess tissue.

Flush the bone marrow from the bones using a 25-gauge needle and RPMI-1640 medium.

Disperse the bone marrow cells by gentle pipetting and pass them through a 70 µm cell

strainer.

Lyse red blood cells using an ACK lysis buffer.

Isolate neutrophils using a discontinuous Percoll gradient or immunomagnetic negative

selection kit.

Resuspend the purified neutrophils in RPMI-1640 supplemented with 10% fetal bovine

serum.

In Vitro NETosis Assay
Seed isolated neutrophils on poly-L-lysine coated coverslips at a density of 2 x 10^5

cells/well.

Pre-incubate the cells with the desired concentration of PAD4 inhibitors (e.g., 10 µM

GSK484) or the inactive control (e.g., 10 µM GSK106) for 30-60 minutes.

Stimulate NETosis by adding a known agonist, such as 4 µM ionomycin or phorbol 12-

myristate 13-acetate (PMA).

Incubate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

Fix the cells with 4% paraformaldehyde.

Stain for NET components. For example, use an antibody against citrullinated Histone H3

(H3Cit) and a DNA counterstain like Hoechst 33342.

Visualize and quantify NET formation using fluorescence microscopy. NETs are identified by

the presence of extracellular DNA co-localized with H3Cit.[1]
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Visualizing Experimental Workflows and Signaling
Pathways
To further clarify the experimental logic and the underlying biological processes, the following

diagrams are provided.

Mouse Cohorts

Neutrophil Isolation

In Vitro Treatment & Stimulation

Analysis

Wild-Type Mice

Isolate WT
Neutrophils

PAD4 KO Mice

Isolate KO
Neutrophils

WT + Vehicle WT + GSK484 WT + GSK106 KO + Stimulant

Stimulate
(e.g., Ionomycin)

Quantify NET Formation
(H3Cit & DNA Staining)

Click to download full resolution via product page

Caption: Experimental workflow for comparing PAD4 inhibitors and knockout models.
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Pharmacological Intervention

Inflammatory Stimulus
(e.g., Ionomycin, Bacteria)

Increased Intracellular Ca2+
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Histone H3
Citrullination
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Decondensation

NET Formation
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GSK106
(Inactive Control)

No Effect

PAD4 Knockout
(Genetic Intervention)

Prevents

Click to download full resolution via product page

Caption: PAD4-mediated NETosis signaling pathway and points of intervention.

In conclusion, GSK106 is an indispensable tool for research into PAD4 biology and

pharmacology. Its lack of activity provides a critical baseline, ensuring that the effects observed

with potent inhibitors like GSK484 are indeed due to the specific inhibition of PAD4. The use of

PAD4 knockout mouse models further solidifies these findings by providing a genetic baseline

for comparison. This guide provides the necessary comparative data, protocols, and visual aids

to effectively incorporate GSK106 as a negative control in future studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b607752?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4397581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4397581/
https://vtechworks.lib.vt.edu/items/2d7ee249-1124-4280-8b7d-9ebb5a4c43eb
https://vtechworks.lib.vt.edu/items/2d7ee249-1124-4280-8b7d-9ebb5a4c43eb
https://discovery.researcher.life/article/inhibition-of-pad4-activity-is-sufficient-to-disrupt-mouse-and-human-net-formation/064a1ddff7cc391a894f5e393e4590a1
https://www.researchgate.net/publication/271533291_Inhibition_of_PAD4_activity_is_sufficient_to_disrupt_mouse_and_human_NET_formation
https://pubmed.ncbi.nlm.nih.gov/37847978/
https://pubmed.ncbi.nlm.nih.gov/37847978/
https://www.researchgate.net/publication/374204500_Impact_of_GSK199_and_GSK106_Binding_on_Protein_Arginine_Deiminase_IV_Stability_and_Flexibility_A_Computational_Approach
https://pmc.ncbi.nlm.nih.gov/articles/PMC5008675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5008675/
https://www.researchgate.net/publication/313014021_PAD4_Inhibition_is_Sufficient_for_the_Amelioration_of_Collagen-Induced_Arthritis_Selective_PAD4_Inhibition_Blocks_Murine_Experimental_Arthritis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5593702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5593702/
https://iovs.arvojournals.org/article.aspx?articleid=2773861
https://www.researchgate.net/publication/392370772_The_PAD4_inhibitor_GSK484_diminishes_neutrophil_extracellular_trap_in_the_colon_mucosa_but_fails_to_improve_inflammatory_biomarkers_in_experimental_colitis
https://www.benchchem.com/product/b607752#gsk106-in-pad4-knockout-mouse-models-for-baseline-comparison
https://www.benchchem.com/product/b607752#gsk106-in-pad4-knockout-mouse-models-for-baseline-comparison
https://www.benchchem.com/product/b607752#gsk106-in-pad4-knockout-mouse-models-for-baseline-comparison
https://www.benchchem.com/product/b607752#gsk106-in-pad4-knockout-mouse-models-for-baseline-comparison
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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